molecular formula C7H17N3 B1632849 1,2-Diethyl-4-pyrazolidinamine

1,2-Diethyl-4-pyrazolidinamine

Cat. No. B1632849
M. Wt: 143.23 g/mol
InChI Key: FQWUIOJVBDSHQH-UHFFFAOYSA-N
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Patent
US04207327

Procedure details

A mixture of 100 g. (0.615 mole) of 4-chloro-1,2-diethylpyrazolidine and 200 ml. of concentrated ammonium hydroxide in a closed steel chamber was heated at 150° C. for approximately 36 hours. The cooled reaction mixture was extracted with isopropyl ether, the aqueous layer saturated with potassium carbonate and continuously extracted with chloroform for six hours. The dried chloroform extract (sodium sulfate) was concentrated at reduced pressure and the residue distilled at 113°-115° C./40 mm. to give 40.5 g. (45.5%) of product.
Name
4-chloro-1,2-diethylpyrazolidine
Quantity
0.615 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH2:6][N:5]([CH2:7][CH3:8])[N:4]([CH2:9][CH3:10])[CH2:3]1.[OH-].[NH4+:12]>>[NH2:12][CH:2]1[CH2:6][N:5]([CH2:7][CH3:8])[N:4]([CH2:9][CH3:10])[CH2:3]1 |f:1.2|

Inputs

Step One
Name
4-chloro-1,2-diethylpyrazolidine
Quantity
0.615 mol
Type
reactant
Smiles
ClC1CN(N(C1)CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 100 g
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with isopropyl ether
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer saturated with potassium carbonate and continuously extracted with chloroform for six hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
The dried chloroform extract (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled at 113°-115° C./40 mm
CUSTOM
Type
CUSTOM
Details
to give 40.5 g

Outcomes

Product
Name
Type
Smiles
NC1CN(N(C1)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.